Cas no 26556-03-6 (1,3,3-Trichloropropene)

1,3,3-Trichloropropene 化学的及び物理的性質
名前と識別子
-
- 1-Propene,1,3,3-trichloro-
- (E)-1,3,3-trichloroprop-1-ene
- 26556-03-6
- 3-trichloropropene
- SCHEMBL1756137
- DTXSID9067225
- SCHEMBL426391
- 1-Propene, 1,3,3-trichloro-
- trans-1,3,3-Trichloro-1-propene
- 1,3,3-Trichloropropene
-
- インチ: InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1-3H/b2-1+
- InChIKey: KHMZDLNSWZGRDB-OWOJBTEDSA-N
- SMILES: Cl/C=C/C(Cl)Cl
計算された属性
- 精确分子量: 143.93019
- 同位素质量: 143.930033
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 6
- 回転可能化学結合数: 1
- 複雑さ: 48
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 0
じっけんとくせい
- 密度みつど: 1.369
- Boiling Point: 148.9°Cat760mmHg
- フラッシュポイント: 67.3°C
- Refractive Index: 1.486
- PSA: 0
1,3,3-Trichloropropene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T773565-500mg |
1,3,3-Trichloropropene |
26556-03-6 | 500mg |
$856.00 | 2023-05-17 | ||
TRC | T773565-250mg |
1,3,3-Trichloropropene |
26556-03-6 | 250mg |
$460.00 | 2023-05-17 | ||
TRC | T773565-1g |
1,3,3-Trichloropropene |
26556-03-6 | 1g |
$ 1800.00 | 2023-09-05 | ||
TRC | T773565-100mg |
1,3,3-Trichloropropene |
26556-03-6 | 100mg |
$207.00 | 2023-05-17 | ||
TRC | T773565-1000mg |
1,3,3-Trichloropropene |
26556-03-6 | 1g |
$1642.00 | 2023-05-17 |
1,3,3-Trichloropropene 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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9. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
1,3,3-Trichloropropeneに関する追加情報
1-Propene,1,3,3-Trichloro-
1-Propene,1,3,3-Trichloro-, also known by its CAS number 26556-03-6, is a chlorinated organic compound with the molecular formula C₃H₂Cl₃. This compound is a derivative of propene (propylene), where three chlorine atoms are attached to the carbon chain. The structure of 1-Propene,1,3,3-Trichloro- consists of a three-carbon chain with a double bond between the first and second carbons. The first carbon is substituted with one chlorine atom, while the third carbon is substituted with two chlorine atoms. This unique structure gives the compound its distinct chemical properties and reactivity.
The synthesis of 1-Propene,1,3,3-Trichloro- typically involves the chlorination of propene under controlled conditions. Chlorination reactions are commonly carried out using chlorine gas (Cl₂) in the presence of a catalyst or under specific temperature and pressure conditions. The reaction mechanism often involves the addition of chlorine atoms to the double bond of propene, followed by further substitution reactions to achieve the desired trichlorinated product. Recent studies have explored alternative methods for synthesizing this compound using more efficient catalysts or green chemistry approaches to minimize environmental impact.
1-Propene,1,3,3-Trichloro- exhibits interesting physical and chemical properties due to its trichlorinated structure. It is a colorless liquid at room temperature with a low boiling point and high volatility. The compound is relatively stable under normal conditions but can undergo further reactions under specific circumstances. For instance, it can act as an electrophile in nucleophilic substitution reactions or serve as a precursor for other chlorinated compounds.
In terms of applications, 1-Propene,1,3,3-Trichloro- has been studied for its potential use in various industries. One notable application is in the production of specialty chemicals and intermediates for organic synthesis. Its trichlorinated structure makes it a valuable building block for synthesizing more complex molecules with specific functional groups. Recent research has also explored its role in polymer chemistry and materials science.
The environmental impact and safety profile of 1-Propene,1,3,3-Trichloro- are important considerations for its use and handling. While it is not classified as a hazardous substance under standard conditions, exposure to high concentrations may pose health risks due to its volatility and potential toxicity. Proper handling procedures and safety precautions are recommended when working with this compound in industrial or laboratory settings.
In summary, 1-Propene,1,3,3-Trichloro-, CAS number 26556-03-6, is a versatile chlorinated organic compound with unique chemical properties and diverse applications. Its synthesis methods continue to evolve with advancements in catalytic chemistry and green processes. As research into its properties and uses progresses further understanding of its potential benefits and challenges will emerge.
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